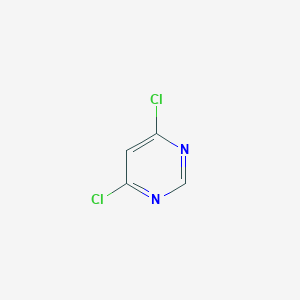

4,6-Dichloropyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPZKYIHCLDXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152403 | |

| Record name | 4,6-Dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-21-1 | |

| Record name | 4,6-Dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dichloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-Dichloropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTE9SA8H44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,6 Dichloropyrimidine and Its Derivatives

Classic Synthetic Routes to 4,6-Dichloropyrimidine

The most common and industrially significant methods for synthesizing this compound involve the chlorination of pyrimidine (B1678525) precursors, particularly 4,6-dihydroxypyrimidine (B14393).

Chlorination of Pyrimidine Derivatives

While the direct chlorination of the parent pyrimidine ring is less common, specific derivatives can be effectively converted to this compound. One such method involves a Sandmeyer-type reaction starting from 4,6-diaminopyrimidine (B116622). In this process, the amino groups are first diazotized using sodium nitrite (B80452) in hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with a solution of cuprous chloride in hydrochloric acid, leading to the substitution of the diazo groups with chlorine atoms to yield this compound. chemicalbook.com

Conversion of 4,6-Dihydroxypyrimidines to 4,6-Dichloropyrimidines

The conversion of 4,6-dihydroxypyrimidine (which exists in tautomeric forms) is the most prevalent approach for producing this compound. This transformation is achieved by replacing the hydroxyl groups with chlorine atoms using various chlorinating agents.

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), is effective for this conversion. mdpi.com This method is particularly useful for synthesizing substituted 4,6-dichloropyrimidines. For instance, 5-substituted 2-amino-4,6-dihydroxypyrimidines can be converted to their corresponding 5-substituted 2-amino-4,6-dichloropyrimidine (B145751) derivatives in high yields using this reagent. researchgate.netnih.gov The process involves treating the dihydroxypyrimidine intermediate with the POCl₃/DMF reagent to replace the hydroxyl groups with chlorine.

The use of phosphorus oxychloride (POCl₃) is a cornerstone of industrial this compound synthesis. In this method, 4,6-dihydroxypyrimidine is heated with an excess of POCl₃, which often serves as both the reagent and the solvent. The reaction is typically conducted in the presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine (B128534), which acts as a base to neutralize the hydrogen chloride (HCl) byproduct. The reaction temperature is a critical parameter, often optimized in the range of 70–110°C. Improved routes have been developed that are solvent-free, enhancing the efficiency and environmental profile of the synthesis. publish.csiro.au

| Reagent System | Catalyst/Base | Temperature (°C) | Yield (%) | Reference |

| POCl₃ | N,N-Dimethylaniline | Reflux | - | |

| POCl₃ | Triethylamine | 70-90 | >95 | |

| POCl₃ | None (solvent-free) | - | ~80 | publish.csiro.au |

Phosgene (B1210022) (COCl₂) and its safer liquid alternatives, diphosgene and triphosgene (B27547), are also employed for the chlorination of 4,6-dihydroxypyrimidine. The reaction is carried out in the presence of a base, such as a tertiary amine, to act as an acid scavenger. Catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts can facilitate the reaction between 4,6-dihydroxypyrimidine and phosgene. acs.org For example, triphosgene can be used as the chlorinating agent in a solvent like o-nitrotoluene with benzyltriethylammonium chloride as a phase-transfer catalyst, with optimal temperatures between 100–110°C. The phosgenation of 4,6-dihydroxypyrimidine can also be performed in a solvent such as monochlorobenzene with tetrabutylammonium (B224687) chloride as a catalyst. acs.org

| Chlorinating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |

| Phosgene | Tetrabutylammonium chloride | Monochlorobenzene | High | acs.org |

| Triphosgene | Benzyltriethylammonium chloride | o-Nitrotoluene | - | |

| Phosgene | Tertiary Amine | - | - |

Phosphorus Oxychloride Method

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers sophisticated strategies to produce functionalized derivatives of this compound, which are valuable building blocks for complex molecules. These methods often involve multi-step sequences or advanced catalytic reactions.

One key strategy is the synthesis of substituted dichloropyrimidines from correspondingly substituted precursors. For example, 2-substituted- and 5-nitro-2-substituted-4,6-dichloropyrimidines are prepared by first synthesizing the respective 2-substituted-4,6-dihydroxypyrimidine or its 5-nitro derivative, followed by chlorination with an agent like phosphorus oxychloride. publish.csiro.augoogle.com

Furthermore, this compound itself is a versatile starting material for creating a diverse range of derivatives. chemicalbook.combiomall.in Advanced catalytic methods, such as the Suzuki-Miyaura cross-coupling reaction, are employed to introduce aryl or heteroaryl groups. A tandem reaction sequence involving an initial amination followed by a Suzuki-Miyaura cross-coupling allows for the synthesis of various disubstituted pyrimidines. mit-ivy.com This palladium-catalyzed reaction can be controlled to produce mono-arylated products or symmetrical and unsymmetrical 4,6-diarylpyrimidines by reacting 4-chloro-6-substituted pyrimidines with different arylboronic acids. researchgate.net

Another advanced application is the synthesis of fused heterocyclic systems. For instance, reacting this compound-5-carboxaldehyde with aromatic or aliphatic hydrazines can selectively generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines, which are versatile intermediates for further functionalization. thieme-connect.com

| Strategy | Starting Material | Key Reaction | Product Class | Reference |

| Precursor Substitution | 2-Substituted-4,6-dihydroxypyrimidine | Chlorination (POCl₃) | 2-Substituted-4,6-dichloropyrimidines | publish.csiro.au |

| Tandem Reaction | This compound | Amination / Suzuki-Miyaura Coupling | Disubstituted Pyrimidines | mit-ivy.com |

| Cross-Coupling | This compound / 4-Chloro-6-arylpyrimidine | Suzuki-Miyaura Coupling | 4-Aryl- and 4,6-Diarylpyrimidines | researchgate.net |

| Heterocycle Formation | This compound-5-carboxaldehyde | Reaction with Hydrazines | 1-Substituted Pyrazolo[3,4-d]pyrimidines | thieme-connect.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing this compound. The electron-deficient nature of the pyrimidine ring, exacerbated by the two chlorine atoms, facilitates the attack of nucleophiles.

The reaction of this compound with a variety of amines is a widely employed method for synthesizing aminopyrimidine derivatives. These reactions can be controlled to achieve either mono- or di-substitution.

The amination of this compound with different amines, such as aliphatic, cyclic, and aromatic amines, can be performed under various conditions. mdpi.com For instance, using triethylamine (TEA) in refluxing ethanol (B145695) provides suitable conditions for SNAr amination reactions. mdpi.com In some cases, palladium catalysis is used, particularly for reactions with aliphatic secondary amines, where LiHMDS serves as the base. figshare.com Aromatic amines, however, often react without the need for a catalyst. figshare.com

Studies have shown that the reaction of a double excess of this compound with various diamines in the presence of cesium carbonate in boiling dioxane can lead to the quantitative formation of N,N′-bis(6-chloropyrimidin-4-yl) derivatives. researchgate.net Reactions with tri- and tetraamines under similar conditions yield the corresponding tris- and tetrakis(6-chloropyrimidin-4-yl) derivatives. researchgate.net Furthermore, catalytic reactions involving a four-fold excess of diamines can result in the formation of 4,6-bis-(diamino)pyrimidines. researchgate.net

The table below summarizes representative amination reactions of this compound derivatives.

| Amine | Catalyst/Base | Solvent | Product | Yield (%) | Ref |

| Aliphatic Secondary Amines | Pd / LiHMDS | - | C4-substituted product | Good | figshare.com |

| Aromatic Amines | None | - | C4-substituted product | Good | figshare.com |

| Diamines (excess pyrimidine) | Cs₂CO₃ | Dioxane | N,N′-bis(6-chloropyrimidin-4-yl) derivatives | Quantitative | researchgate.net |

| Adamantane-containing amines | K₂CO₃ | DMF | Mono-aminated products | - | researchgate.net |

Alkoxylation reactions involve the substitution of one or both chlorine atoms with an alkoxy group. These reactions are typically carried out by treating this compound with an alcohol in the presence of a base. This process is crucial for producing 4-amino-6-alkoxypyrimidine compounds, where a this compound compound undergoes ammonolysis or aminolysis, followed by a reflux reaction with an alcohol and an alkaline catalyst. google.com The reaction temperature is a critical parameter to control to maximize yield and minimize the formation of impurities.

The general scheme for alkoxylation is as follows: C₄H₂Cl₂N₂ + ROH + Base → C₄H₂ClN₂(OR) + Base·HCl

Detailed research has demonstrated the regioselective synthesis of 2-amino-4-alkoxypyrimidines from 2,4-dichloropyrimidines, where SNAr alkoxylation provides 2-chloro-4-alkoxypyrimidines, which are then subjected to a second SNAr amination. researchgate.net

The positions of the two chlorine atoms in this compound are equivalent, which simplifies regioselectivity for the first substitution. However, in substituted 4,6-dichloropyrimidines, the existing substituent directs the position of the incoming nucleophile. For instance, in 2,4-dichloropyrimidines, SNAr reactions generally favor substitution at the C-4 position. mdpi.comwuxiapptec.com However, the presence of an electron-donating group at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com

In the case of 2-MeSO₂-4-chloropyrimidine, a dichotomy in regioselectivity is observed. Reactions with amines and Stille coupling occur selectively at C-4, whereas substitutions with alkoxides and formamide (B127407) anions are selective for the C-2 position. wuxiapptec.com This selectivity can be rationalized by quantum mechanical analyses of the transition states. wuxiapptec.com

Alkoxylation Reactions

Cross-Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds and introducing aryl or heteroaryl moieties onto the pyrimidine ring.

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the sequential and regioselective introduction of two different aryl or heteroaryl groups.

For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with various aryl/heteroaryl boronic acids using a Pd(0) catalyst to produce novel pyrimidine analogs. mdpi.comresearchgate.net The reaction conditions can be optimized to achieve good yields, with electron-rich boronic acids generally providing better results. mdpi.comresearchgate.net

The table below presents data from Suzuki-Miyaura reactions on a this compound derivative.

| Aryl Boronic Acid | Base | Solvent | Yield (%) | Ref |

| Phenylboronic acid | K₃PO₄ | 1,4-Dioxane (B91453) | - | mdpi.comresearchgate.net |

| 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |

| 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 55 | mdpi.com |

| 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 25 | mdpi.com |

| 4-Fluorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 30 | mdpi.com |

The choice of catalyst and ligand is crucial for the success of Suzuki-Miyaura reactions. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for these transformations. mdpi.commdpi.comresearchgate.netpreprints.org

Research has shown that using 5 mol% of Pd(PPh₃)₄ with a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as 1,4-dioxane provides good yields for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.comresearchgate.net Other palladium sources like Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) have also been found to be effective. researchgate.net The ligand plays a significant role; for instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the catalytic activity of the palladium center. whiterose.ac.uk The steric and electronic properties of the ligands can influence the reaction's efficiency and, in some cases, its regioselectivity. whiterose.ac.ukacs.org

Suzuki-Miyaura Cross-Coupling Reactions

Influence of Substituents on Yield and Reactivity

Research Findings:

Electron-withdrawing groups, such as the chlorine atoms themselves, enhance the reactivity of the pyrimidine ring toward nucleophilic attack. For instance, this compound is highly reactive due to the influence of the electron-withdrawing chlorine at the C6 position, leading to high yields (68%) in nucleophilic substitution reactions. mdpi.com Conversely, the introduction of an electron-donating group deactivates the remaining chlorine atom. When one chlorine atom is substituted with an electron-donating alkylamino group, the second chlorine becomes less susceptible to substitution, often requiring more drastic reaction conditions to proceed. mdpi.com

This effect is also observed in cross-coupling reactions. In Suzuki-Miyaura reactions involving 5-(4-bromophenyl)-4,6-dichloropyrimidine, electron-rich aryl boronic acids provided good to better yields, whereas reactions with electron-withdrawing boronic acids resulted in poor yields. mdpi.com The two nitrogen atoms in the pyrimidine ring can also chelate with the palladium catalyst, influencing the reaction's efficiency. mdpi.com

The following table summarizes the influence of different substituent types on the reactivity and yield of reactions with chloropyrimidines.

| Substituent Type on Pyrimidine Ring | Effect on Reactivity | Typical Yields | Example Reaction |

| Electron-Withdrawing Group (e.g., -Cl) | Increases reactivity for nucleophilic substitution. | High (e.g., 68%) | Nucleophilic substitution on this compound. mdpi.com |

| Electron-Donating Group (e.g., -NH2) | Decreases reactivity for nucleophilic substitution. | Moderate (e.g., 29-50%) | Nucleophilic substitution on 2-amino-4-chloropyrimidine. mdpi.com |

| Electron-Rich Coupling Partner | Favorable for cross-coupling reactions. | Good to Better | Suzuki-Miyaura reaction with electron-rich boronic acid. mdpi.com |

| Electron-Deficient Coupling Partner | Unfavorable for cross-coupling reactions. | Poor | Suzuki-Miyaura reaction with electron-withdrawing boronic acid. mdpi.com |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen (C–N) bonds. This methodology is highly effective for the synthesis of N-aryl and N-heteroaryl pyrimidine derivatives from this compound. The reaction's efficiency relies on the careful selection of a palladium catalyst, a suitable phosphine ligand, and a base. mdpi.comacs.org

Research Findings:

An efficient method for synthesizing 5-(het)arylamino-1,2,3-triazole derivatives has been developed using the Buchwald-Hartwig reaction. mdpi.com In a specific application, the reaction was extended to couple 5-amino-1,2,3-triazoles with this compound. The optimized conditions involved using a palladium complex with an expanded-ring N-heterocyclic carbene (NHC) ligand, [(THP-Dipp)Pd(cinn)Cl], which proved to be a highly active catalyst for this transformation. mdpi.com The reaction between 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine and this compound proceeded to give the disubstituted product in a 61% yield. mdpi.com This demonstrates the utility of the Buchwald-Hartwig reaction for creating complex structures by sequentially or simultaneously replacing the chlorine atoms on the pyrimidine ring. mdpi.com

Formation of Macrocyclic Compounds and Pyrimidinophanes

This compound serves as a key building block for the synthesis of macrocyclic compounds, particularly pyrimidinophanes, which are macrocycles containing one or more pyrimidine units within their framework. researchgate.net These structures are typically formed by reacting this compound with long-chain diamines or other suitable linkers, leading to the formation of large, ring-based molecules. researchgate.net

Research Findings:

The synthesis of pyrimidinophanes can be challenging, often resulting in low yields or the formation of acyclic byproducts. However, specific catalytic systems can facilitate macrocyclization. The reaction of equimolar amounts of this compound and various diamines in the presence of a Pd(0) complex, such as Pd(dba)₂ with BINAP as a ligand, can produce pyrimidinophanes, albeit in low yields. researchgate.net In contrast, reacting a double excess of this compound with diamines in the presence of cesium carbonate leads quantitatively to acyclic N,N′-bis(6-chloropyrimidin-4-yl) derivatives. researchgate.net

An alternative, higher-yielding approach involves a stepwise fragment coupling reaction. This method has been used to synthesize N-substituted azacalix organic-chemistry.orgpyrimidines. While a direct condensation between this compound and a 4,6-bis(alkylamino)pyrimidine gives the desired macrocycle in low yields, a [1 + 3] macrocyclic fragment coupling reaction provides the product in moderate-to-high yields. acs.org This highlights that a strategic, multi-step approach is often superior to a one-pot cyclization for constructing these complex macrostructures. acs.org

Synthesis of Chalcone (B49325) Hybrids of this compound

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, and their hybridization with a pyrimidine moiety can lead to novel molecules with significant biological potential. The synthesis of this compound chalcone hybrids is a multi-step process that utilizes the dichloropyrimidine core as a scaffold for further elaboration. researchgate.net

Research Findings:

A synthetic route to produce this compound chalcone derivatives has been designed and executed in multiple steps. researchgate.net The process begins with the treatment of this compound with 4-hydroxy acetophenone. The resulting intermediate is then reacted with 4-nitro benzaldehyde (B42025) to form the key chalcone precursor. researchgate.net This chalcone can be further modified, for example, by reacting it with urea (B33335) or thiourea (B124793) in the presence of potassium hydroxide, to generate the final hybrid molecules. researchgate.net This synthetic strategy demonstrates how this compound can be functionalized and integrated into more complex molecular architectures like chalcones. researchgate.netresearchgate.net

Multi-step Syntheses for Complex Pyrimidine Scaffolds

This compound is a valuable starting material for proficient multi-step synthetic routes aimed at constructing complex, fused heterocyclic systems. One such example is the synthesis of N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines, which involves a sequence of carefully controlled reactions to build the final scaffold in good yields. nih.govrsc.org

Research Findings:

The synthesis of the pyrimido[1,6-c]quinazoline scaffold begins with the reaction of this compound with an aryl amine in isopropanol, catalyzed by hydrochloric acid, to afford a 6-chloro-N-aryl-pyrimidin-4-amine intermediate. nih.govrsc.org This intermediate then undergoes a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction with a boronic acid to yield an N,6-diaryl-pyrimidin-4-amine. nih.govrsc.org Subsequently, a condensation reaction of this diaryl-pyrimidine with a substituted benzaldehyde produces a Schiff base. The final step is the cyclization of the Schiff base using sodium borohydride (B1222165) in methanol (B129727) at room temperature, which furnishes the target pyrimidoquinazoline product in yields ranging from 52–80%. nih.govrsc.org

Optimization of Reaction Conditions and Yields

The success of multi-step syntheses hinges on the careful optimization of reaction conditions at each stage to maximize yields and minimize the formation of byproducts. Factors such as the choice of solvent, catalyst, base, temperature, and reaction time are critical variables that must be fine-tuned. rsc.orgscirp.org

Research Findings:

In the multi-step synthesis of pyrimido[1,6-c]quinazolines from this compound, different conditions were applied to optimize each transformation. nih.govrsc.org For the final cyclization step of the Schiff base intermediate, the best yields (70% for one derivative) were achieved using sodium borohydride as the reducing agent and methanol as the solvent at room temperature. rsc.org Similarly, in the synthesis of 4,6-disubstituted pyrimidine derivatives, a nucleophilic aromatic substitution (SNAr) reaction between this compound and Boc-protected piperazine (B1678402) was carried out in the presence of triethylamine (TEA) in isopropanol. frontiersin.org The subsequent Suzuki-Miyaura coupling step was optimized using a specific palladium catalyst and base to achieve the desired product. frontiersin.org Continuous-flow microreactors also offer a method for optimizing reaction parameters individually for each step in a tandem reaction sequence, allowing for higher yields in shorter times compared to traditional batch methods. rsc.org

The following table details the optimization of conditions for key steps in the synthesis of complex pyrimidine scaffolds.

| Reaction Step | Reagents & Catalysts | Solvent | Conditions | Optimized Yield |

| Initial Amination | This compound, Aryl amine, HCl | Isopropanol | Reflux | Not specified |

| Suzuki-Miyaura Coupling | 6-Chloro-N-aryl-pyrimidin-4-amine, Boronic acid, Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane | 70-80 °C | Good yields mdpi.com |

| Schiff Base Cyclization | Schiff base, Sodium borohydride | Methanol | Room Temperature | up to 70% rsc.org |

| SNAr Reaction | This compound, Boc-piperazine, TEA | Isopropanol | Not specified | Not specified |

Reactivity and Reaction Mechanisms of 4,6 Dichloropyrimidine

General Reactivity of Chlorinated Pyrimidines

The pyrimidine (B1678525) ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is classified as π-deficient. wikipedia.org This electron deficiency is significantly increased by the presence of electronegative substituents, such as chlorine atoms. wikipedia.org Consequently, chlorinated pyrimidines are highly susceptible to nucleophilic aromatic substitution (SNAr), while electrophilic substitution is generally difficult. wikipedia.orgbhu.ac.in The electron-withdrawing nature of the additional nitrogen atom (compared to pyridine) and the chloro groups deactivates the ring towards attack by electrophiles. wikipedia.orgbhu.ac.in

The reactivity of the chlorine atoms on the pyrimidine ring is dependent on their position. Leaving groups at the C2, C4, and C6 positions are readily displaced by nucleophiles because the negative charge of the resulting intermediate (a Meisenheimer complex) can be effectively delocalized over both ring nitrogen atoms. bhu.ac.in In polychlorinated pyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. koreascience.kr The C5 position is the least electron-deficient and therefore the most likely site for electrophilic attack, should it occur, especially in activated systems like pyrimidones. wikipedia.orgbhu.ac.in

Nucleophilic Displacement at Chloro Positions

The chlorine atoms at the C4 and C6 positions of 4,6-Dichloropyrimidine are labile and serve as excellent leaving groups for nucleophilic substitution reactions. This reactivity is a cornerstone of its synthetic utility. chemicalbook.com The compound readily undergoes SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and Grignard reagents. mdpi.com

For instance, this compound can be sequentially substituted. Mono-amination can be achieved using standard procedures to produce 4-amino-6-chloropyrimidines. nih.govresearchgate.net These intermediates can then undergo a second, different substitution, such as a Suzuki-Miyaura cross-coupling reaction, to create complex, disubstituted pyrimidines. chemicalbook.com Similarly, reactions with benzyloxide have been used to displace the chlorine atoms, a key step in the synthesis of more complex pyrimidine derivatives. semanticscholar.org The reaction of this compound with two equivalents of an amine, such as an alkylamine, can lead to the formation of 4,6-bis(alkylamino)pyrimidines, which are precursors for macrocyclic compounds like azacalix researchgate.netpyrimidines. chemsrc.comsigmaaldrich.com

The reactivity of chlorinated pyrimidines can be influenced by other substituents on the ring. For example, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), the chlorine atoms can be displaced by amination and solvolysis reactions. mdpi.comresearchgate.net

Protonation Studies and Acid-Base Properties of Pyrimidine Derivatives

Like pyridine, the diazines (pyridazine, pyrimidine, and pyrazine) are basic due to the available lone pair of electrons on the nitrogen atoms. bhu.ac.inlibretexts.org However, the introduction of a second nitrogen atom into the ring reduces the basicity compared to pyridine. wikipedia.orgbhu.ac.in This is because the additional electronegative nitrogen atom decreases the electron density on the ring and reduces the availability of the lone pairs for protonation. wikipedia.org

pKa Values of Pyridine and Diazines

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.23 bhu.ac.in |

| Pyridazine | 2.24 bhu.ac.in |

| Pyrimidine | 1.23 wikipedia.orgbhu.ac.in |

Protonation typically occurs at only one of the ring nitrogen atoms, as the first protonation event further deactivates the ring. wikipedia.org

Influence of Substituents on Basicity and Protonation

Substituents on the pyrimidine ring have a profound effect on its basicity. Electron-donating groups, such as alkyl groups, increase basicity through a positive inductive effect (+I), which increases electron density on the ring nitrogens. libretexts.orgscribd.com Conversely, electron-withdrawing groups, such as halogens (e.g., chlorine) or a nitro group, decrease basicity via a negative inductive effect (-I). acs.orgstackexchange.com

For this compound, the two chlorine atoms act as strong electron-withdrawing groups, significantly reducing the basicity of the pyrimidine ring compared to the unsubstituted parent molecule. wikipedia.orgstackexchange.com This decreased basicity is a direct consequence of the reduced electron density at the ring nitrogen atoms, making them less available to accept a proton. wikipedia.orgbhu.ac.in In some highly activated pyrimidine derivatives, such as those with multiple amino groups, protonation can even occur at a carbon atom (e.g., C5) to form a stable cationic σ-complex. nih.govacs.org

Protonation with strong acids like trifluoroacetic acid (TFA) can lead to significant changes in the electronic structure of pyrimidine derivatives, resulting in red-shifted absorption and fluorescence spectra due to the enhanced electron-accepting ability of the protonated pyrimidine ring. researchgate.netresearchgate.net

Tautomerism and Dimerization Effects on Protonation

Tautomerism, the equilibrium between two or more structural isomers that are mutually interconvertible, is a significant feature of pyrimidine derivatives, particularly those with hydroxyl or amino substituents. acs.orgrsc.org For example, 2-hydroxypyrimidine (B189755) exists predominantly in its cyclic amide form, 2-pyrimidone. wikipedia.org This tautomeric equilibrium can be influenced by solvent polarity and can significantly affect the molecule's chemical properties, including its protonation behavior. acs.orgnih.gov

Electrochemical Behavior and Reduction Mechanisms

The electrochemical properties of this compound have been investigated, revealing its susceptibility to reduction. Cyclic voltammetry studies of this compound at mercury cathodes in acetonitrile (B52724) show a characteristic reduction pattern. chemicalbook.comsigmaaldrich.com The process involves three distinct cathodic (reduction) waves. chemicalbook.comsigmaaldrich.com These waves are attributed to the sequential reductive cleavage of the two carbon-chlorine bonds, followed by the reduction of the pyrimidine ring itself. chemicalbook.comsigmaaldrich.com

Electrochemical Reduction of this compound

| Reduction Step | Description |

|---|---|

| Wave 1 | Cleavage of the first Carbon-Chlorine bond |

| Wave 2 | Cleavage of the second Carbon-Chlorine bond |

This electrochemical behavior underscores the electron-deficient nature of the molecule. The C-Cl bonds are the most easily reduced sites, followed by the heterocyclic ring. This reactivity has been harnessed in synthetic applications, such as the electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides using a nickel catalyst and a sacrificial iron anode. nih.gov Catalytic hydrogenation of related chlorinated pyrimidines can lead to nuclear reduction, though this can sometimes be accompanied by degradation and ring-opening, yielding smaller molecules. oregonstate.edu

Solvolysis and Condensation Processes

Solvolysis, a reaction in which the solvent acts as the nucleophile, can occur with reactive substrates like this compound. The rate of solvolysis of this compound has been studied in liquid ammonia (B1221849) at elevated temperatures. hud.ac.uk In the context of synthesizing derivatives, unexpected solvolysis can occur as a side reaction. For example, during the amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the presence of a high concentration of alkoxide ions can lead to solvolysis products alongside the desired amination products. mdpi.comresearchgate.netgrafiati.com

Condensation reactions involving this compound are synthetically important. It can undergo straightforward condensation with 4,6-bis(alkylamino)pyrimidines to yield N-substituted azacalix researchgate.netpyrimidines, which are macrocyclic host molecules. chemsrc.comsigmaaldrich.com Additionally, derivatives like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can participate in Claisen-Schmidt condensation reactions with acetophenones to form pyrimidine-based chalcones. mdpi.com These reactions highlight the role of this compound as a building block for larger, more complex molecular architectures.

Applications of 4,6 Dichloropyrimidine in Advanced Chemical Synthesis

Precursor in Pharmaceutical Development

The structural framework of 4,6-dichloropyrimidine is a cornerstone in medicinal chemistry, enabling the synthesis of diverse therapeutic agents. chemimpex.com Its derivatives are prominent in the development of treatments for viral infections, cancer, and bacterial diseases. sltchemicals.com

This compound is a pivotal starting material for creating novel nucleoside analogs with potent antiviral properties. While nucleoside analogs like Sofosbuvir are critical in modern antiviral therapy, the synthesis of new, structurally diverse analogs often employs versatile precursors like this compound to explore new therapeutic possibilities. mdpi.com Researchers utilize this compound to construct complex heterocyclic systems that mimic natural nucleosides, thereby interfering with viral replication.

A common strategy involves the multi-step synthesis of fused heterocyclic systems starting from this compound. For instance, it can be zincated and then coupled with iodoheterocycles through a Negishi cross-coupling reaction to form substituted dichloropyrimidines. acs.orgacs.org These intermediates are then cyclized and glycosylated to produce novel ribonucleosides, such as thieno-fused and pyrrolo-fused 7-deazapurine ribonucleosides, which have demonstrated submicromolar antiviral activity against viruses like Dengue and Hepatitis C (HCV). acs.orgacs.orgresearchgate.net Further modifications, such as palladium-catalyzed cross-coupling reactions at the chlorine positions, allow for the introduction of various functional groups to fine-tune the antiviral activity and selectivity of the final compounds. researchgate.net

The pyrimidine (B1678525) scaffold is central to the design of numerous anticancer drugs, particularly kinase inhibitors, and this compound is a frequently used precursor. researchgate.net Protein kinases are crucial regulators of cell processes, and their overexpression is linked to many cancers, making them a prime target for therapeutic intervention. wits.ac.zamdpi.com

Derivatives of this compound have been successfully developed as inhibitors for several key kinases implicated in cancer progression. researchgate.netwits.ac.zanih.gov A general synthetic route involves a sequential nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atoms on the pyrimidine ring are displaced by various amine-containing moieties to build the final inhibitor structure. wits.ac.zanih.gov

Table 1: Examples of Kinase Inhibitors Derived from this compound

| Target Kinase | Compound Class | Research Finding | Reference |

|---|---|---|---|

| EGFR | Anilino-pyrimidine ketoamides | A series of anilino-pyrimidine ketoamides were synthesized starting from this compound. One active compound showed an IC50 of 30.75 μM against the SF268 glioblastoma cell line. | wits.ac.za |

| EGFR | N4,N6-disubstituted pyrimidine-4,6-diamines | Designed as inhibitors for non-small cell lung cancer (NSCLC), one derivative exhibited an excellent inhibitory effect (IC50 of 18 nM) on an EGFR mutant. | researchgate.net |

| MARK4 | 4,6-disubstituted pyrimidines | A series of piperazinyl-thienyl-pyrimidine derivatives were synthesized and showed inhibitory activity against MARK4 in the micromolar range, presenting a potential therapeutic for Alzheimer's disease. | nih.gov |

| AURK/PLK | 2,4-diaminopyrimidines | The 2,4-diaminopyrimidine (B92962) scaffold, often derived from dichloropyrimidines, is a key pharmacophore for inhibitors of Aurora and Polo-like kinases, which are critical in cell cycle regulation. | mdpi.com |

This compound is a fundamental building block for a broad class of nucleoside analogs, which are essential tools in biochemical research and therapeutic development. chemimpex.com These synthetic analogs are designed to mimic natural nucleosides and can be used to probe DNA/RNA interactions or act as therapeutic agents themselves. The synthesis often involves N-arylation of amino esters or amino alcohols with a dichloropyrimidine derivative, such as 5-amino-4,6-dichloropyrimidine, followed by ring-closure to form the purine-like core. researchgate.netresearchgate.net This core is then typically glycosylated using modified Vorbrüggen conditions to attach a sugar moiety, yielding the final nucleoside analog. acs.org This methodology has been used to create various carbocyclic and heterocyclic fused nucleosides with potential applications in anticancer and antiviral research. acs.orgresearchgate.net

The compound serves as a key intermediate in the synthesis of sulfonamides ("sulfa drugs") and other antibacterial agents. google.com For example, this compound is an important precursor in the production of the sulfonamide drug sulfamonomethoxine. Furthermore, derivatives like This compound-5-carbaldehyde (B460487) are used to construct more complex antibacterial compounds. google.com By reacting this aldehyde with hydrazine, a pyrazolopyrimidine core is formed. This scaffold can then be further functionalized by reacting it with various primary amines to create a series of pyrazolopyrimidine analogs. google.com These compounds have shown inhibitory activity against enzymes in the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, a crucial process for isoprenoid biosynthesis in bacteria such as Burkholderia thailandensis and Pseudomonas aeruginosa. google.com

In a notable application, this compound was the basis for the discovery of potent inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway, a critical mechanism for cell survival under proteotoxic stress in cancer. nih.govnih.gov An unbiased phenotypic screen of approximately 200,000 small molecules identified a 4,6-disubstituted pyrimidine as an initial hit compound with an IC50 of 2.00 μM. nih.govnih.gov

Subsequent optimization of this scaffold led to the development of a significantly more potent inhibitor with a cellular IC50 of 15 nM in the HSF1 phenotypic assay. nih.gov Further investigation revealed that these 4,6-pyrimidine derivatives were also highly potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), with the optimized compound showing an IC50 of 3 nM against the enzyme. nih.govnih.gov This discovery identified a new class of chemical tools for studying the interplay between CDK9 inhibition and the HSF1 stress response in cancer biology. nih.gov

Precursors for Sulfonamides and Antibacterial Agents

Intermediate in Agrochemicals

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry for the production of crop protection agents. github.comgoogle.com It is used in the synthesis of herbicides and pesticides that help control weeds and protect crops from pests and diseases, thereby improving agricultural output. chemimpex.com

Its role is particularly significant in the manufacturing of sulfonylurea herbicides, a class of compounds known for being highly efficient and having low toxicity. bloomtechz.com For example, the related compound 2-amino-4,6-dichloropyrimidine (B145751) is a key intermediate in the synthesis of herbicides such as bensulfuron-methyl. bloomtechz.com Additionally, this compound is an important intermediate for the broad-spectrum fungicide Azoxystrobin. google.com The reactivity of the chlorine atoms allows for the strategic assembly of complex molecules required for potent and selective herbicidal or fungicidal activity. sltchemicals.comgoogle.com

Table 2: Examples of Agrochemicals Linked to this compound

| Agrochemical Class | Specific Product Example | Role of Pyrimidine Intermediate | Reference |

|---|---|---|---|

| Fungicide | Azoxystrobin | Key intermediate in the synthesis pathway. | google.com |

| Herbicide | Bensulfuron-methyl | Synthesized using the related intermediate 2-amino-4,6-dichloropyrimidine. | bloomtechz.com |

| Herbicide | General Sulfonylureas | The dichloropyrimidine moiety is a core component for this class of herbicides. | bloomtechz.com |

Formulation of Herbicides (e.g., Cyclopyrimorate)

This compound serves as a crucial building block in the synthesis of various agrochemicals, including herbicides. While the direct synthesis of the herbicide Cyclopyrimorate involves the coupling of two key intermediates, the pyrimidine ring system, of which this compound is a fundamental derivative, is central to the creation of many herbicidal compounds. chemicalbook.com Cyclopyrimorate itself is a selective, broad-spectrum herbicide used for weed control in rice fields. chemicalbook.com It functions by inhibiting the enzyme homogentisate (B1232598) solanesyltransferase (HST), which is involved in the biosynthesis of plastoquinone. chemicalbook.comnih.gov

The synthesis of pyrimidine-based herbicides often involves the strategic substitution of the chlorine atoms on the this compound ring. For instance, in the development of related herbicidal compounds, the reactivity of the chloro-substituents allows for the introduction of various functional groups, leading to molecules with specific biological activities. atlantis-press.com

Synthesis of Fungicides (e.g., Pyrimethanil)

While this compound is a key precursor for many agrochemicals, the synthesis of the fungicide Pyrimethanil (B132214) typically starts from different pyrimidine derivatives. However, the broader class of pyrimidine-based fungicides often utilizes chlorinated pyrimidine intermediates. For example, Fenclorim (4,6-dichloro-2-phenylpyrimidine), a derivative of this compound, has been investigated as a lead compound for developing new fungicides. nih.govresearchgate.netmdpi.com

Research has shown that derivatives of fenclorim exhibit significant fungicidal activity against various plant pathogens. nih.gov For instance, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, synthesized from fenclorim, showed promising results against Sclerotinia sclerotiorum and Thanatephorus cucumeris. nih.gov Furthermore, a compound synthesized by inserting an amide group into the fenclorim structure, N-(this compound-2-yl)benzamide, demonstrated improved antifungal activity against S. sclerotiorum and F. oxysporum when compared to pyrimethanil. mdpi.comresearchgate.net

The table below presents the fungicidal activity of a fenclorim derivative compared to pyrimethanil against various fungi.

| Fungus | IC50 (mg/L) of N-(this compound-2-yl)benzamide | IC50 (mg/L) of Pyrimethanil |

| Sclerotinia sclerotiorum | 1.83 | 3.54 |

| Fusarium oxysporum | 10.25 | 25.18 |

| Fusarium graminearum | >50 | >50 |

| Thanatephorus cucumeris | 22.31 | 15.89 |

Data sourced from a study on the synthesis and biological activity of N-(this compound-2-yl)benzamide. researchgate.net

Herbicide Safener Activities

This compound derivatives are instrumental in the development of herbicide safeners, which protect crops from herbicide injury. mdpi.com Fenclorim (4,6-dichloro-2-phenylpyrimidine), a key derivative, is a commercial herbicide safener used to protect rice from chloroacetanilide herbicides. nih.gov It works by enhancing the expression of glutathione (B108866) S-transferases (GSTs) in rice, which detoxify the herbicide.

Researchers have synthesized and tested various analogs of fenclorim to improve their safener activity. nih.gov For example, N-(this compound-2-yl)benzamide, synthesized from a this compound derivative, showed a protective effect on rice seedlings against injury from the herbicide metolachlor, comparable to that of fenclorim. mdpi.com

The following table shows the protective effect of a this compound derivative compared to fenclorim on metolachlor-treated rice seedlings.

| Treatment | Plant Height (cm) | Root Length (cm) | Fresh Weight (g) |

| Control | 12.5 | 8.2 | 0.45 |

| Metolachlor (0.25 µM) | 8.9 | 4.5 | 0.28 |

| N-(this compound-2-yl)benzamide (4.0 mg/L) + Metolachlor (0.25 µM) | 11.8 | 7.5 | 0.41 |

| Fenclorim (4.0 mg/L) + Metolachlor (0.25 µM) | 12.1 | 7.8 | 0.42 |

Data from a study evaluating the herbicide safening effect of N-(this compound-2-yl)benzamide. mdpi.com

Role in Material Science

Production of Specialty Polymers and Resins

This compound is a valuable monomer in the synthesis of specialty polymers and resins. chemimpex.com The reactivity of its chlorine atoms allows for its incorporation into polymer chains through nucleophilic substitution reactions. This process can create materials with enhanced properties such as improved durability and chemical resistance. For example, polymers containing the pyrimidine ring have been investigated for their unique thermal and mechanical properties.

The synthesis of novel conjugated polymers has been achieved through the aldol (B89426) condensation reaction of 2-decyloxy-4,6-dimethylpyrimidine with various aromatic dialdehydes. researchgate.net While this specific example uses a derivative, it highlights the utility of the pyrimidine core, accessible from this compound, in polymer chemistry. Additionally, 5-amino-4,6-dichloropyrimidine, a closely related compound, is used in the production of specialty polymers and coatings with improved durability. chemimpex.com

Development of Organic Electronics Materials

The pyrimidine scaffold, of which this compound is a key example, is being explored for the development of materials for organic electronics. sltchemicals.com The electron-deficient nature of the pyrimidine ring can be advantageous in creating materials with specific electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Suzuki and Kumada coupling reactions performed on this compound have been used to synthesize a series of 4,6-disubstituted pyrimidines. researchgate.net These reactions allow for the introduction of various aryl groups onto the pyrimidine core, enabling the tuning of the electronic and photophysical properties of the resulting molecules. The synthesis of novel pyrimidine analogs through palladium-catalyzed Suzuki cross-coupling reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been reported, with density functional theory (DFT) calculations used to analyze their electronic and structural properties for potential applications in non-linear optics. researchgate.net

Enhancement of Thermal Stability in Lithium Battery Electrolytes

While direct evidence for the use of this compound itself as an additive to enhance the thermal stability of lithium battery electrolytes is not prominently available in the provided search results, the broader class of pyrimidine derivatives is being investigated for this purpose. The introduction of additives is a key strategy to improve the safety and performance of lithium-ion batteries by enhancing the thermal stability of the electrolyte.

Biochemical Research Applications

This compound serves as a versatile scaffold and key intermediate in biochemical research, primarily in the synthesis of novel bioactive molecules and for studying fundamental cellular processes. chemimpex.com Its utility stems from the high reactivity of its two chlorine atoms, which allows for sequential and regioselective nucleophilic substitution, enabling the construction of complex molecular architectures. sltchemicals.combwise.kr

A significant area of its application is in the development of enzyme inhibitors. Researchers have utilized this compound as a starting material to synthesize a wide range of derivatives targeting various enzymes implicated in diseases. For instance, derivatives of 2-amino-4,6-dichloropyrimidine have been shown to suppress the immune-induced generation of nitric oxide (NO). rsc.org One such derivative, bearing a fluorine atom at the 5-position of the pyrimidine ring, was identified as a potent inhibitor of immune-stimulated NO production, with an IC₅₀ value of 2 μM. rsc.org

Furthermore, pyrimidine derivatives synthesized from this compound have been investigated as inhibitors for several key enzymes:

Cyclooxygenase (COX) Enzymes: Polysubstituted pyrimidines derived from 2-amino-4,6-dichloropyrimidines via Suzuki cross-coupling reactions have been evaluated for their ability to suppress PGE₂ generation. rsc.org Certain pyrimidine-pyridine hybrids have shown better inhibitory effects against the COX-2 enzyme than the standard drug celecoxib. rsc.org

Glutathione Reductase (GR): In studies investigating potential anticancer agents, derivatives such as 4-amino-2,6-dichloropyrimidine (B161716) have been examined for their inhibitory effects on glutathione reductase, an important enzyme in cancer treatment. juniperpublishers.com

Carbonic Anhydrases (hCAs) and Cholinesterases (ChEs): In the search for treatments for Alzheimer's disease, pyrimidine derivatives have been developed as multitargeted inhibitors of human carbonic anhydrases (hCA I and hCA II) and cholinesterases (AChE and BChE). nih.gov For example, 4-amino-5,6-dichloropyrimidine (B1324976) demonstrated significant inhibitory potential against hCA I and AChE. nih.gov

Kinase Inhibitors: The this compound core is central to the synthesis of potent kinase inhibitors for cancer therapy. It has been used to create 4,6-disubstituted pyrimidines that act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). bwise.kr The synthesis involves a two-step sequence starting from this compound. bwise.kr It is also a key precursor for inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia (AML). bohrium.com The synthesis of these inhibitors involves treating a starting amine with this compound to furnish 4-monosubstituted pyrimidine derivatives. bohrium.com Additionally, it is a starting material for intermediates of other kinase inhibitors. google.com

The compound also serves as a fundamental building block for nucleoside analogs, which are crucial for studying DNA/RNA interactions and developing therapeutic agents. chemimpex.com Its derivatives, such as 5-Amino-4,6-dichloropyrimidine, can act as fluorescent probes for detecting nucleophiles and have been shown to inhibit the growth of certain cancer cell lines. biosynth.com

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class/Compound | Target Enzyme(s) | Reported Inhibition | Reference(s) |

|---|---|---|---|

| 2-Amino-5-fluoro-4,6-dichloropyrimidine derivative | Nitric Oxide Synthase (inducible) | IC₅₀ = 2 μM | rsc.org |

| Pyrimidine-pyridine hybrids | COX-2 | IC₅₀ values of 0.25, 0.62, 0.89 μM | rsc.org |

| 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Kᵢ = 0.979 μM | juniperpublishers.com |

| 4-Amino-5,6-dichloropyrimidine | Acetylcholinesterase (AChE) | Kᵢ = 0.099 ± 0.008 μM | nih.gov |

| 4-Amino-5,6-dichloropyrimidine | Carbonic Anhydrase I (hCA I) | Kᵢ = 0.201 ± 0.041 μM | nih.gov |

| 4,6-Dianilinopyrimidine derivatives | EGFR and VEGFR-2 | Dual kinase inhibition | bwise.kr |

Use in Synthesis of Dyes and Pigments

The reactive nature of this compound makes it a valuable precursor in the synthesis of a variety of dyes and pigments. chemimpex.comsltchemicals.com The two chlorine atoms on the pyrimidine ring can be readily substituted, allowing for the attachment of chromophoric and auxochromic groups to build complex dye molecules. sltchemicals.com

A significant application is in the creation of reactive dyes . google.com These dyes form covalent bonds with the fibers of textiles, such as cotton, leading to excellent wash fastness. The dichloropyrimidine moiety acts as the reactive group that anchors the dye to the substrate. For example, 2,4-dihalogeno-pyrimidine-5-carbamyl-substituted reactive dyes have been developed for dyeing cellulosic materials. google.mg

This compound and its derivatives are also used as intermediates for azo dyes . nbinno.comdntb.gov.uaresearchgate.net Azo dyes are a large class of colored organic compounds characterized by the presence of one or more azo groups (–N=N–). The synthesis often involves the coupling of a diazotized amine with a coupling component, where the pyrimidine ring can be part of either component. For instance, 5-arylazo-2,4,6-trichloropyrimidine dyes are produced by refluxing 5-arylazo-6-hydroxypyrimidine-2,4-diones with phosphorus oxychloride. researchgate.net These can then be further reacted to produce other dye variants. researchgate.net

The compound is also integral to the development of advanced chromophores with specific optical properties. researchgate.net Its derivatives have been used to create fluorescent probes and materials for bio-imaging. biosynth.comresearchgate.net For example, BF₂-chelate compounds based on this compound have been synthesized, which are a class of fluorescent dyes. ingentaconnect.comkchem.org The pyrimidine core can be functionalized to create push-pull chromophores, where electron-donating and electron-accepting groups are attached to the π-conjugated system, influencing the absorption and emission wavelengths. researchgate.netnih.gov

Table 2: Dyes and Chromophores Synthesized from this compound

| Dye/Chromophore Class | Key Feature/Application | Starting Material/Intermediate | Reference(s) |

|---|---|---|---|

| Reactive Dyes | High reactivity for dyeing cellulosic fibers | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | google.mg |

| Azo Dyes | Used in textiles, lower environmental impact | 2-Methyl-4,6-dichloropyrimidine | nbinno.com |

| Disperse Reactive Dyes | Application on polyamide fibers | 5-Arylazo-2,6-dichloropyrimidines | researchgate.net |

| BF₂-Chelate Compounds | Fluorescent dyes | This compound | ingentaconnect.comkchem.org |

| Fluorescent Probes | Detection of nucleophiles, HSA detection | 5-Amino-4,6-dichloropyrimidine, BODIPY-based probes | biosynth.comresearchgate.net |

Spectroscopic and Structural Characterization of 4,6 Dichloropyrimidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 4,6-dichloropyrimidine and its derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation and analysis of substituent effects.

The ¹H NMR spectrum of the parent this compound is characterized by its simplicity, arising from the molecule's symmetry. The two protons on the pyrimidine (B1678525) ring, H-2 and H-5, give rise to distinct signals. In a chloroform-d (B32938) (CDCl₃) solvent, these protons typically appear as singlets. For example, one analysis recorded the chemical shifts at approximately 8.89 ppm for the H-2 proton and 7.51 ppm for the H-5 proton. Another source reports similar values of δ 8.824 and 7.460 ppm.

The substitution on the pyrimidine ring significantly influences the chemical shifts of the remaining protons. In derivatives where one of the chlorine atoms is substituted, the symmetry is broken, leading to more complex spectra. For instance, in adamantane-containing derivatives, the chemical shifts of the pyrimidine protons (H-2 and H-5) are altered by the introduction of the bulky amino substituent. In N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine, the H-5 and H-2 protons appear as singlets at δ 6.33 ppm and δ 8.28 ppm, respectively.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Derivatives

| Compound Name | H-2 | H-5 | Other Key Signals | Solvent |

|---|---|---|---|---|

| This compound | 8.89 | 7.51 | - | CDCl₃ |

| N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine | 8.28 | 6.33 | 5.84 (br. s, 1H, NH), 2.92 (br. s, 2H, CH₂NH), 1.44–1.99 (m, 15H, Ad) | CDCl₃ |

| N-[2-(1-Adamantyl)ethyl]-6-chloropyrimidin-4-amine | 8.29 | 6.29 | 5.62 (br. s, NH), 3.22 (br. s, 2H, CH₂N), 1.35-1.95 (m, 17H, Ad) | CDCl₃ |

| N-(this compound-2-yl)benzamide researchgate.net | - | 7.15 | 8.72 (s, 1H, NH), 7.50–7.94 (m, 5H, ArH) | CDCl₃ |

While spectral data for the parent this compound is available from commercial sources, detailed academic reports often focus on its derivatives. nih.gov The ¹³C NMR spectra of these derivatives provide valuable information on the electronic environment of the carbon atoms within the pyrimidine ring and any attached functional groups. The carbon atoms bonded to chlorine (C-4 and C-6) are typically observed at high chemical shifts.

For example, in the derivative N-(this compound-2-yl)benzamide, the carbon signals of the pyrimidine ring are clearly assigned. researchgate.net The spectrum shows signals at δ 116.33 (C-5), δ 157.08 (C-2), and δ 162.57 (C-4/C-6). researchgate.net The remaining signals correspond to the benzamide (B126) moiety. researchgate.net

Substitution with adamantane-containing amines also provides clear spectral data. In N-[2-(1-Adamantyl)ethyl]-6-chloropyrimidin-4-amine, the pyrimidine carbons are found at δ 103.3 (C-5), δ 155.4 (C-4), δ 158.4 (C-2), and δ 163.4 (C-6).

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound Name | C-2 | C-4 | C-5 | C-6 | Solvent |

|---|---|---|---|---|---|

| N-(this compound-2-yl)benzamide researchgate.net | 157.08 | 162.57 | 116.33 | 162.57 | CDCl₃ |

| N-[2-(1-Adamantyl)ethyl]-6-chloropyrimidin-4-amine | 158.4 | 155.4 | 103.3 | 163.4 | CDCl₃ |

| 5-[Bis(cyclopropanecarbonyl)amino]-4,6-dichloropyrimidine iucr.org | 157.3 | 161.9 | 131.4 | 161.9 | CDCl₃ |

1H NMR

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives. For the parent compound, electron ionization mass spectrometry (EI-MS) shows a characteristic molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 148, corresponding to the molecular formula C₄H₂Cl₂N₂. plos.org The isotopic pattern is a key feature, showing peaks at m/z 150 and 152 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragments are observed at m/z 113, corresponding to the loss of a chlorine atom.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized derivatives. For instance, the derivative N-(this compound-2-yl)benzamide was confirmed by HRMS analysis. researchgate.net Similarly, adamantane-substituted derivatives have been characterized using MALDI-TOF mass spectrometry, with the observed m/z for the [M+H]⁺ ion matching the calculated value, thus confirming their structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint. A detailed study of this compound's IR spectrum was conducted using oriented crystal films, Nujol mulls, and solutions. osti.gov This allowed for a complete assignment of the fundamental vibrational modes. The study utilized the crystal band splittings to deduce the factor group as C₂ᵥ and the molecular site symmetry as Cₛ. osti.gov

In derivatives, characteristic IR absorption bands are used to confirm the presence of specific functional groups. In N-(this compound-2-yl)benzamide, a strong absorption band at 1693 cm⁻¹ is attributed to the C=O stretching vibration of the amide group, while a band at 3228 cm⁻¹ corresponds to the N-H stretching vibration. mdpi.com For 2-amino-4,6-dichloropyrimidine (B145751), bands in the region of 3550–3350 cm⁻¹ are associated with the N-H stretching vibrations of the primary amine group, and the NH₂ scissoring mode is identified around 1650 cm⁻¹.

Ultraviolet (UV) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The NIST WebBook reports the UV/Visible spectrum for this compound, which is useful for its identification and for studying its electronic structure. nist.gov The technique is also applied to more complex derivatives, such as chalcone (B49325) hybrids, to study their electronic transitions. The interaction of these derivatives with biological macromolecules, like human serum albumin (HSA), has been monitored using UV-Vis spectroscopy, revealing information about binding affinities.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a 1983 study noted that no X-ray crystallographic study of the parent this compound had been reported, osti.gov subsequent research has provided detailed crystal structures for several of its derivatives.

One such study reported the crystal structure of N-(this compound-2-yl)benzamide. researchgate.netmdpi.com The compound was found to crystallize in a monoclinic system with the space group P2₁/c. researchgate.netmdpi.com The crystal structure is stabilized by intermolecular hydrogen bonding interactions, specifically N–H···O and C–H···Cl bonds. researchgate.net

Another derivative, 5-[Bis(cyclopropanecarbonyl)amino]-4,6-dichloropyrimidine, also crystallizes in the monoclinic P2₁/c space group. iucr.org Its crystal packing is influenced by C—H⋯O interactions and potentially weak π–π stacking interactions. iucr.org The detailed bond lengths and angles obtained from these studies are crucial for understanding the precise molecular geometry and intermolecular forces that govern the solid-state structure.

Interactive Data Table: Crystallographic Data for this compound Derivatives

| Compound | N-(this compound-2-yl)benzamide researchgate.netmdpi.com | 5-[Bis(cyclopropanecarbonyl)amino]-4,6-dichloropyrimidine iucr.org |

|---|---|---|

| Formula | C₁₁H₇Cl₂N₃O | C₁₂H₁₁Cl₂N₃O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 14.9156(6) | 7.6677(3) |

| b (Å) | 16.6291(8) | 26.7366(12) |

| c (Å) | 14.4740(6) | 6.6477(3) |

| **β (°) ** | 95.160(2) | 109.065(2) |

| **Volume (ų) ** | 3575.5(3) | 1288.08(10) |

| Z | 12 | 4 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, often to four or more decimal places. measurlabs.com This high level of accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. measurlabs.com

In the study of this compound and its derivatives, HRMS is instrumental for verifying the successful synthesis and structural integrity of the target molecules. For instance, the characterization of N-(this compound-2-yl)benzamide, a derivative of this compound, involved HRMS to confirm its molecular formula, C₁₁H₇Cl₂N₃O. mdpi.com The experimentally determined mass data was in good agreement with the theoretically calculated value, validating the structure of the synthesized compound. mdpi.com

Similarly, HRMS has been employed to confirm the structures of various other derivatives. In the synthesis of 4-chloro-6-cyclohexylaminopyrimidine, a product derived from this compound, HRMS was used to verify the mass of the protonated molecule ([M+H]⁺) as 212.0909, which closely matched the calculated value of 212.0905 for the ³⁵Cl isotope. publish.csiro.au This level of precision is crucial for confirming the presence of specific isotopes and ensuring the correct molecular formula.

The following table provides examples of HRMS data for derivatives of this compound:

| Compound | Molecular Formula | Calculated Mass ([M+H]⁺) | Found Mass ([M+H]⁺) |

| 4-Chloro-6-cyclohexylaminopyrimidine | C₁₀H₁₄ClN₃ | 212.0905 (³⁵Cl) | 212.0909 |

| N-(this compound-2-yl)benzamide | C₁₁H₇Cl₂N₃O | --- | Confirmed |

| 4-Substituted thieno[3,2-d]pyrimidine | C₁₇H₁₈ClN₃S | 332.0988 | 332.0988 |

| 4-Substituted thieno[3,2-d]pyrimidine | C₁₇H₁₈IN₃S | 424.0339 | 424.0352 |

Note: The table is populated with representative data from cited research articles. "---" indicates that the specific numerical value for the calculated mass was not provided in the source, but the study confirmed the agreement between theoretical and experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is widely used for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components.

In the context of this compound and its derivatives, LC-MS is a vital tool for monitoring reaction progress, assessing purity, and characterizing synthesized compounds. researchgate.netukm.my For example, in the synthesis of pyrimidine–quinoline clubbed molecules, LC-MS was used to characterize the final products. researchgate.net Similarly, the synthesis of novel hexahydropyrimidine (B1621009) derivatives utilized LC-MS for the comprehensive characterization of the synthesized compounds. ukm.my

Studies on the basicity of 4,6-dihydroxypyrimidine (B14393) derivatives employed LC-MS to monitor for any potential chemical transformations during the course of the experiments. acs.orgnih.gov This ensures that the observed spectroscopic changes are due to protonation events and not to degradation or side reactions of the compounds under study. acs.orgnih.gov Furthermore, LC-MS has been used in the characterization of various substituted pyrimidines, including those with potential antiproliferative activity and those developed as inhibitors of FMS-like tyrosine kinase-3 (FLT3). mdpi.combohrium.com

The following table summarizes the application of LC-MS in the analysis of this compound derivatives:

| Application | Analyzed Compounds | Key Findings |

| Reaction Monitoring & Purity Assessment | Pyrimidine–quinoline clubbed molecules, hexahydropyrimidine derivatives | Confirmed the identity and purity of synthesized compounds. researchgate.netukm.my |

| Stability Analysis | 4,6-dihydroxypyrimidine derivatives | Monitored for chemical transformations during basicity studies. acs.orgnih.gov |

| Characterization of Bioactive Compounds | Substituted pyrimidines with antiproliferative activity, FLT3 inhibitors | Aided in the structural elucidation and characterization of novel, biologically active pyrimidine derivatives. mdpi.combohrium.com |

| Characterization of Synthetic Intermediates | Ethyl 2-N-(aryl substituted)-4-methyl-6-phenylpyrimidine-5-carboxylate | Confirmed the molecular weight of the synthesized compounds. derpharmachemica.com |

Circular Dichroism (CD) Spectroscopy (e.g., Far-UV-CD)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net It is a particularly powerful technique for studying the secondary structure of proteins and the conformation of nucleic acids. researchgate.netcreative-proteomics.com While this compound itself is not chiral, its derivatives can be, or they can be studied for their interactions with chiral biomacromolecules like proteins and DNA.

In the study of pyrimidine derivatives, CD spectroscopy has been used to investigate their binding to proteins such as human serum albumin (HSA). mdpi.com Changes in the CD spectrum of HSA upon the addition of a pyrimidine derivative can indicate binding and provide information about conformational changes in the protein's secondary structure. mdpi.com For instance, the characteristic negative peaks of HSA's α-helical structure at approximately 209 nm and 220 nm can be altered by ligand binding. mdpi.com

Furthermore, theoretical and experimental studies have utilized CD spectroscopy to investigate the electronic transitions of pyrimidine bases found in nucleic acids. units.it While these studies may not focus directly on this compound, the foundational understanding of the CD spectra of the pyrimidine core is relevant to its derivatives, especially those designed to interact with DNA or RNA. creative-proteomics.comunits.it

The following table outlines the applications of CD spectroscopy in the study of pyrimidine derivatives:

| Application | System Studied | Information Obtained |

| Protein Binding Studies | Pyrimidine derivatives and Human Serum Albumin (HSA) | Characterization of binding interactions and conformational changes in the secondary structure of HSA upon ligand binding. mdpi.com |

| Nucleic Acid Conformation | Pyrimidine bases (uracil, thymine, cytosine) | Understanding of electronic transitions and the influence of solvent on the CD spectra of fundamental pyrimidine structures. units.it |

| DNA Interaction | Alternating purine-pyrimidine sequences | Identification of DNA conformations, such as Z-DNA, under specific conditions. creative-proteomics.com |

Computational Chemistry and Theoretical Studies of 4,6 Dichloropyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study 4,6-dichloropyrimidine and its derivatives, offering insights into their geometry, reactivity, and electronic properties. mdpi.comresearchgate.net DFT calculations are often favored for their balance of accuracy and computational cost, making them suitable for a range of molecular systems. core.ac.uk

Conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors. These descriptors, derived from the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help predict a molecule's stability and reactivity. mdpi.comirjweb.com

Key reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. irjweb.com For a series of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives, DFT studies showed HOMO-LUMO gaps ranging from 4.1 to 4.6 eV.

Chemical Hardness (η) and Softness (σ): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap, with a larger gap indicating a harder, more stable molecule. researchgate.netirjweb.com Chemical softness is the reciprocal of hardness.

Chemical Potential (μ) and Electrophilicity (ω): These global reactivity parameters provide further insights into the chemical behavior of molecules. mdpi.com

DFT calculations on arylated derivatives of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have been used to determine these descriptors, allowing for a comparative analysis of reactivity within the series. mdpi.comresearchgate.net For instance, one study identified the derivative with the largest HOMO-LUMO gap as the most stable. researchgate.net

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. irjweb.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. mdpi.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. mdpi.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of electron cloud. mdpi.com |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. mdpi.com |

DFT calculations are instrumental in elucidating the relationship between a molecule's electronic properties and its three-dimensional structure. mdpi.comresearchgate.net For derivatives of this compound, studies have focused on how different substituents influence the electronic distribution across the molecule. mdpi.comresearchgate.net

Analysis of the FMOs reveals the regions of a molecule that are most likely to be involved in chemical reactions. In a series of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine compounds, the LUMO is generally located on the this compound ring, indicating this is the primary site for accepting electrons in a reaction. mdpi.com The distribution of the HOMO, however, tends to be over the aromatic portions of the substituents. mdpi.com This separation of FMOs is crucial for understanding the molecule's reactivity and potential for intramolecular charge transfer. mdpi.com

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure. core.ac.ukcrystalsolutions.eu These calculations predict bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data. researchgate.net For this compound, quantum chemical calculations have been performed using methods like B3LYP with a 6-311++G(d,p) basis set to determine its optimized structure. researchgate.net The results from these calculations can be compared with experimental values to validate the computational model. researchgate.net Such studies have found that calculated geometric parameters are close to experimental values. researchgate.net

| Parameter | Calculated Value (B3LYP) | Experimental Value |

|---|---|---|

| N1-C2 Bond Length (Å) | 1.334 | 1.330 |

| C4-C5 Bond Length (Å) | 1.383 | 1.370 |

| C4-Cl Bond Length (Å) | 1.739 | 1.728 |

| C4-N3-C2 Bond Angle (°) | 115.4 | 115.8 |

| N1-C6-C5 Bond Angle (°) | 123.6 | 124.2 |

Electronic and Structural Relationship Studies

Ab Initio Calculations